Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate
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Overview
Description
Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate is a chemical compound that belongs to the class of benzyl carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate typically involves the protection of amino groups using benzyl chloroformate. One common method includes the reaction of (1S,3R)-3-aminocyclohexanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: H2/Pd, H2/Rh, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amino acids and peptides during synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate involves its interaction with specific molecular targets. The benzyl carbamate moiety can act as a substrate or inhibitor for various enzymes, affecting their activity. The compound may also interact with proteins and other biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
- Benzyl ((1S,3R)-3-aminocyclopentyl)carbamate
- Benzyl ((1S,3R)-3-amino-1-methylcyclohexyl)carbamate
- Benzyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate
Uniqueness: Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of the cyclohexyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with enzymes and proteins.
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWZARAFTINKJK-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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